

Technical Whitepaper: Deuterated 6-Chloro-1-Hexanol

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Compound of Interest

Compound Name: 6-chloro-1-hexyl-3,3,4,4,5,5-d6
alcohol

CAS No.: 1219794-83-8

Cat. No.: B1148495

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Isotopologue Identification, Synthesis, and Applications in Drug Development

Executive Summary

Deuterated 6-chloro-1-hexanol is a critical stable isotope-labeled (SIL) intermediate used primarily as an internal standard in bioanalytical assays and as a metabolic probe in drug discovery.^[1] Its core utility lies in the kinetic isotope effect (KIE), which can modulate the metabolic stability of alkyl chains in pharmaceutical compounds, and its mass-shifted signature which enables precise quantification in mass spectrometry.

This guide focuses on the specific CAS registry number for the hexadeuterated form (d6), while also detailing synthetic routes for the d2 variant (1,1-d2), a common target for metabolic blocking studies at the terminal alcohol position.

Chemical Identity & Registry

The primary commercially referenced deuterated form is 6-Chloro-1-hexanol-d6.^[1]

Parameter	Detail
Compound Name	6-Chloro-1-hexanol-d6
CAS Registry Number	1219794-83-8
Unlabeled CAS	2009-83-8
Molecular Formula	C ₆ H ₇ D ₆ ClO
Molecular Weight	142.66 g/mol (vs. 136.62 g/mol for unlabeled)
Appearance	Colorless to light yellow liquid
Solubility	Soluble in Methanol, DMSO, Chloroform
Primary Application	Internal Standard (IS) for LC-MS/GC-MS; Metabolic Tracer

Note on Isotopologues: While CAS 1219794-83-8 refers specifically to the d6 variant, researchers often require the 1,1-d2 isotopologue (deuterium at the C1 position) to block oxidation to the aldehyde/carboxylic acid. If a specific CAS is unavailable for the d2 variant in public registries, it is typically identified by its chemical name: 6-chloro-1-hexanol-1,1-d2.

Synthesis & Production Methodologies

The synthesis of deuterated 6-chloro-1-hexanol requires distinct strategies depending on the desired position of the deuterium label.

A. Synthesis of 6-Chloro-1-hexanol-1,1-d2 (Custom Protocol)

This protocol targets the C1 position, crucial for studying metabolic stability against alcohol dehydrogenases.

Mechanism: The synthesis relies on the chemoselective reduction of 6-chlorohexanoic acid (or its methyl ester) using Lithium Aluminum Deuteride (LiAlD₄). This introduces two deuterium atoms at the C1 position.

Protocol Steps:

- Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlD_4 (1.1 equiv) in anhydrous THF at 0°C .
- Addition: Dropwise add 6-chlorohexanoic acid (dissolved in THF) over 30 minutes. Maintain temperature $<5^\circ\text{C}$ to prevent over-reduction or dechlorination.
- Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.
- Quenching (Fieser Method): Cool to 0°C . Carefully add water (1 mL per g LiAlD_4), followed by 15% NaOH (1 mL), then water (3 mL).
- Isolation: Filter the granular precipitate. Dry the filtrate over MgSO_4 and concentrate in vacuo.
- Purification: Distill under reduced pressure (approx. $100\text{-}104^\circ\text{C}$ at 9 mmHg) to yield the pure d2-alcohol.

B. Synthesis of Unlabeled Precursor (Reference)

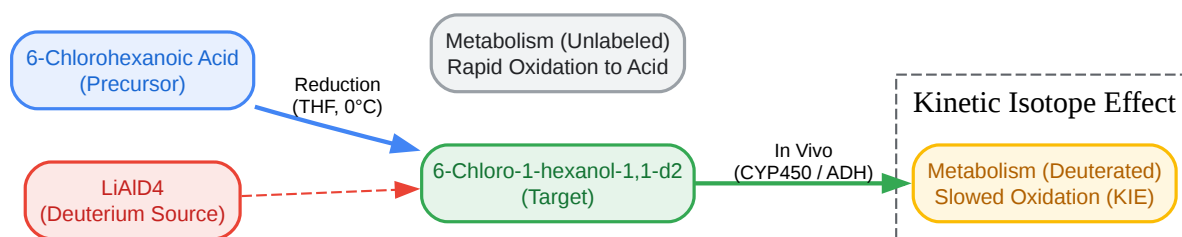
Understanding the unlabeled synthesis is vital for troubleshooting. The traditional method uses 1,6-hexanediol and HCl, but a modern, high-yield approach uses Cyanuric Chloride.^[2]

Cyanuric Chloride Method (High Yield):

- Reagents: 1,6-Hexanediol, Cyanuric Chloride, DMF.^{[2][3][4]}
- Conditions: -5°C to 0°C .^{[2][3][4]}
- Yield: $>95\%$ (compared to $\sim 55\%$ with HCl).
- Advantage: Minimizes the formation of the dichloro-byproduct (1,6-dichlorohexane).

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates the synthesis of the d2-isotopologue and its metabolic divergence compared to the unlabeled form.



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Caption: Synthesis of 6-Chloro-1-hexanol-1,1-d₂ via LiAlD₄ reduction and subsequent metabolic stabilization.

Applications in Drug Development[1][3][4]

A. Internal Standard (IS) for Bioanalysis

Deuterated 6-chloro-1-hexanol (specifically the d₆ variant, CAS 1219794-83-8) is the gold standard for LC-MS/GC-MS quantification of the unlabeled compound.[1]

- Mass Shift (+6 Da): The d₆ analog provides a mass shift sufficient to avoid isotopic overlap with the M+2 peak of the analyte (due to ³⁷Cl and ¹³C natural abundance).
- Co-elution: As a stable isotope, it co-elutes with the analyte, correcting for matrix effects and ionization suppression in real-time.

B. Deuterium Isotope Effect (Metabolic Blocking)

Replacing hydrogen with deuterium at the C1 position (d₂ variant) significantly slows the rate of oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes due to the stronger C-D bond (primary Kinetic Isotope Effect).

- Application: This is used to increase the half-life (t_{1/2}) of drugs containing hexyl side chains.
- Example Utility: In the development of analogs for drugs like Pirfenidone or other alkyl-chain functionalized therapeutics, where the terminal alcohol is a metabolic liability.

Handling & Storage Protocols

To maintain isotopic purity and chemical stability, the following protocols must be strictly observed.

Parameter	Specification	Causality/Reasoning
Storage Temp	-20°C	Prevents slow elimination of HCl to form hexene derivatives.
Atmosphere	Inert (Argon/Nitrogen)	Deuterated alcohols are hygroscopic; moisture introduces H/D exchange risk over long periods (though C-D is stable, O-D is labile).
Solvent	DMSO-d6 or Methanol-d4	Use deuterated solvents for NMR to prevent signal suppression.
Safety	Fume Hood Required	The compound is an alkylating agent (potential genotoxin).

References

- Organic Syntheses. (1945).[5] Hexamethylene Chlorohydrin (6-Chloro-1-hexanol) Synthesis Protocol. Org. Synth. 25, 54. Retrieved from [[Link](#)]
- Russak, E. M., et al. (2019).[1] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1]

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